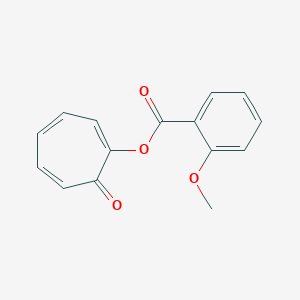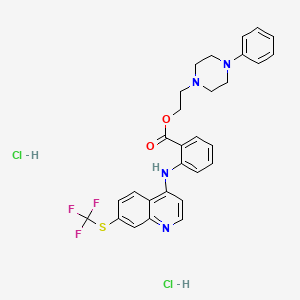
Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride is a complex organic compound with the molecular formula C29H29Cl2F3N4O2S and a molecular weight of 625.5324 . This compound is known for its unique chemical structure, which includes a piperazine ring, a phenyl group, and a quinoline moiety with a trifluoromethylthio substituent.
Preparation Methods
The synthesis of Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride involves multiple steps. The general synthetic route includes the following steps:
Formation of Piperazineethanol: This step involves the reaction of piperazine with ethanol under controlled conditions to form piperazineethanol.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction using a suitable phenylating agent.
Formation of the Quinoline Moiety: The quinoline moiety is synthesized separately and then attached to the piperazineethanol derivative through a condensation reaction.
Introduction of the Trifluoromethylthio Group: The trifluoromethylthio group is introduced using a trifluoromethylthiolating agent under specific reaction conditions.
Formation of the Final Compound: The final compound is obtained by reacting the intermediate with anthranilic acid and then converting it to its dihydrochloride salt form.
Chemical Reactions Analysis
Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogenating agents and nucleophiles.
Condensation: Condensation reactions can occur, especially involving the quinoline moiety, leading to the formation of larger, more complex molecules.
Scientific Research Applications
Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride can be compared with other similar compounds, such as:
Piperazineethanol, 4-phenyl-, N-(7-trifluoromethoxy-4-quinolyl)anthranilate, dihydrochloride: This compound has a similar structure but with a trifluoromethoxy group instead of a trifluoromethylthio group.
Piperazineethanol, 4-(3-(trifluoromethylthio)phenyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride: This compound has a different substitution pattern on the phenyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.
Properties
CAS No. |
55300-23-7 |
|---|---|
Molecular Formula |
C29H29Cl2F3N4O2S |
Molecular Weight |
625.5 g/mol |
IUPAC Name |
2-(4-phenylpiperazin-1-yl)ethyl 2-[[7-(trifluoromethylsulfanyl)quinolin-4-yl]amino]benzoate;dihydrochloride |
InChI |
InChI=1S/C29H27F3N4O2S.2ClH/c30-29(31,32)39-22-10-11-23-26(12-13-33-27(23)20-22)34-25-9-5-4-8-24(25)28(37)38-19-18-35-14-16-36(17-15-35)21-6-2-1-3-7-21;;/h1-13,20H,14-19H2,(H,33,34);2*1H |
InChI Key |
GWPWZOBQUUMSNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)SC(F)(F)F)C5=CC=CC=C5.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


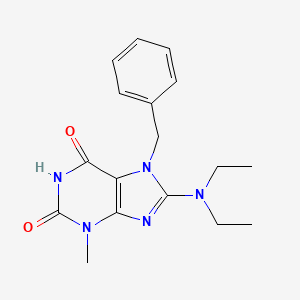
![6-{[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14153357.png)
![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14153362.png)
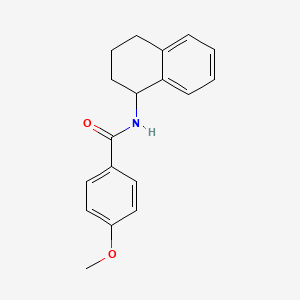
![1H-Benz[e]isoindole-1,3(2H)-dione](/img/structure/B14153372.png)
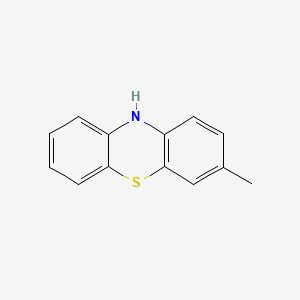
![5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B14153377.png)

![Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14153385.png)
![Butyl(chloro){3-[chloro(dimethyl)silyl]propyl}(methyl)silane](/img/structure/B14153393.png)
![benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone]](/img/structure/B14153405.png)
![7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B14153413.png)
![3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14153425.png)
